molecular formula C23H28N2O5S B2599089 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 922078-25-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2599089
CAS No.: 922078-25-9
M. Wt: 444.55
InChI Key: PKPBMUGIWFJCMF-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heteroatom-Containing Benzo-Fused Rings : A study by Aderibigbe et al. (2017) explored the synthesis of various benzo-fused dienes, including those with nitrogen and oxygen heteroatoms, using the Grubbs second generation catalyst. This process aimed to synthesize benzannelated heterocycles containing two heteroatoms. One of the scaffolds synthesized, similar to the compound of interest, yielded a high-yield product with a specific 1,4-oxazepine core (Aderibigbe et al., 2017).

  • Characterization of Novel Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds were analyzed using spectroscopic methods, X-ray diffraction, and DFT studies, providing insights into the molecular structures and potential applications of similar compounds (Almansour et al., 2016).

  • Synthesis of New Schiff Bases and their Pd(II), Cu(II) Complexes : Alyar et al. (2018) described the synthesis and characterization of new Schiff bases related to sulfamethoxazole and sulfisoxazole. The study included analysis of their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors, highlighting the potential biological applications of similar compounds (Alyar et al., 2018).

Biological and Pharmaceutical Applications

  • Antitumor Activity of Substituted Indazole Derivatives : Abbassi et al. (2014) investigated the antiproliferative and apoptotic activities of various N‐[alkoxy‐6‐indazolyl]arylsulfonamides against human tumor cell lines. This study suggests the potential of similar benzenesulfonamide derivatives in cancer treatment (Abbassi et al., 2014).

  • Mixed-Ligand Copper(II)-Sulfonamide Complexes in Cancer Treatment : González-Álvarez et al. (2013) synthesized copper(II)-sulfonamide complexes and examined their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their findings highlight the significant role of sulfonamide derivatives in developing anticancer agents (González-Álvarez et al., 2013).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-12-25-19-14-17(8-10-21(19)30-15-23(4,5)22(25)26)24-31(27,28)18-9-11-20(29-7-2)16(3)13-18/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPBMUGIWFJCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.